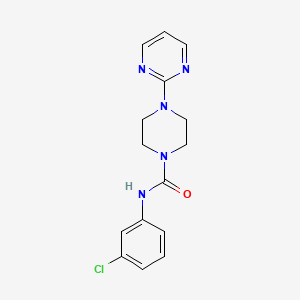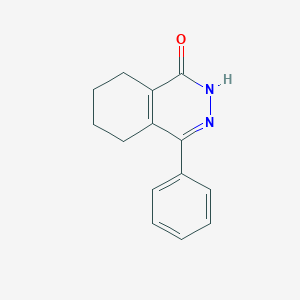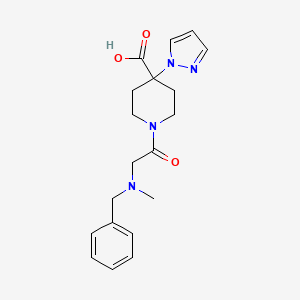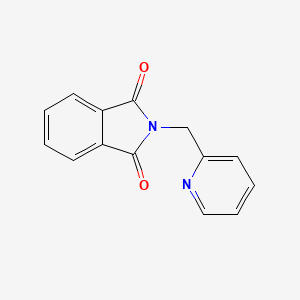
N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, also known as CP-122,288, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide involves its binding to the 5-HT1B receptor and blocking the action of serotonin. This results in the inhibition of the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in scientific studies. It has been found to reduce the release of dopamine and norepinephrine in the brain, which are involved in the regulation of mood and behavior. It has also been found to increase the release of acetylcholine, which is involved in the regulation of cognition and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in lab experiments include its potency and selectivity as a 5-HT1B receptor antagonist, which makes it a valuable tool for studying the role of serotonin in various neurological disorders. However, the limitations of using N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in lab experiments include its potential toxicity and side effects, which need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide. One potential direction is to study its potential therapeutic applications in the treatment of neurological disorders such as migraine, depression, and anxiety. Another potential direction is to study its mechanism of action in more detail, including its interactions with other neurotransmitter systems in the brain. Additionally, further research is needed to determine the safety and efficacy of N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in humans, which could pave the way for its development as a new therapeutic agent.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with 2-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to be a potent and selective antagonist of the 5-HT1B receptor, which is involved in the regulation of serotonin neurotransmission in the brain. This makes N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide a potential candidate for the treatment of various neurological disorders such as migraine, depression, and anxiety.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-12-3-1-4-13(11-12)19-15(22)21-9-7-20(8-10-21)14-17-5-2-6-18-14/h1-6,11H,7-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXQQGVQNJZXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5403860.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5403881.png)
![ethyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5403897.png)

![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)
![3-(allylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403913.png)


![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5403945.png)
![3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5403949.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide](/img/structure/B5403959.png)
